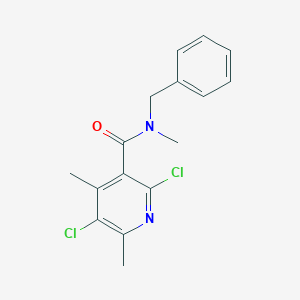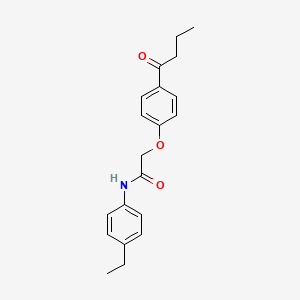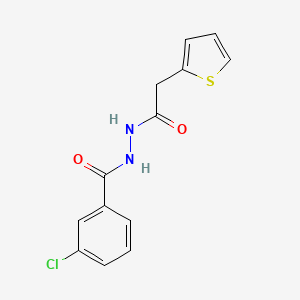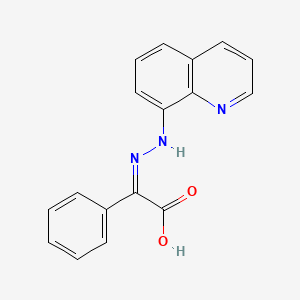
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide, also known as TBN or Compound 8, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. TBN belongs to the family of nicotinamide derivatives and is synthesized through a multistep process involving the reaction of 2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide with benzyl bromide.
Wirkmechanismus
The mechanism of action of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has also been reported to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide. One potential direction is to investigate the efficacy of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide in animal models of cancer, neurodegenerative disorders, and autoimmune diseases. Another direction is to explore the potential of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide as a therapeutic agent in combination with other drugs or therapies. Moreover, the mechanism of action of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide needs to be further elucidated to understand its full therapeutic potential.
Synthesemethoden
The synthesis of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide involves a multistep process that starts with the reaction of 2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide with sodium hydride in DMF to form the intermediate compound. The intermediate compound is then reacted with benzyl bromide in the presence of potassium carbonate to yield the final product, N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide. The synthesis method has been optimized to obtain high yields and purity of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has shown promising results in various scientific research fields, including cancer research, neuroscience, and immunology. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has also been shown to have neuroprotective effects against neuronal damage induced by oxidative stress and inflammation. Moreover, N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-benzyl-2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10-13(15(18)19-11(2)14(10)17)16(21)20(3)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEMOUGYLAFXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)

![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)

![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)

![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)